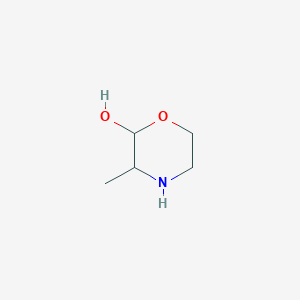
3-Methylmorpholin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylmorpholin-2-ol is an organic compound belonging to the class of morpholines It is characterized by a morpholine ring substituted with a methyl group at the 3-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylmorpholin-2-ol typically involves the reaction of 3-methylmorpholine with an oxidizing agent. One common method is the oxidation of 3-methylmorpholine using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methylmorpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 3-methylmorpholine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-methylmorpholine.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3-Methylmorpholin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 3-Methylmorpholin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Morpholine: A parent compound with a similar structure but lacking the methyl and hydroxyl substitutions.
N-Methylmorpholine: A derivative with a methyl group at the nitrogen atom.
Metolachlor morpholinone: A compound with a morpholine ring substituted with an ethyl and methyl group.
Uniqueness
3-Methylmorpholin-2-ol is unique due to the presence of both a methyl group and a hydroxyl group on the morpholine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other morpholine derivatives may not be suitable for.
特性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC名 |
3-methylmorpholin-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-4-5(7)8-3-2-6-4/h4-7H,2-3H2,1H3 |
InChIキー |
HVZYNKDRFLPSJD-UHFFFAOYSA-N |
正規SMILES |
CC1C(OCCN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)

![[5-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13867416.png)

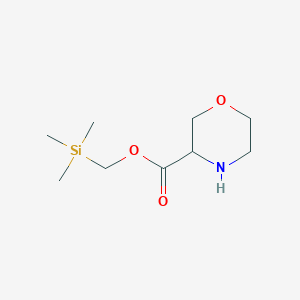
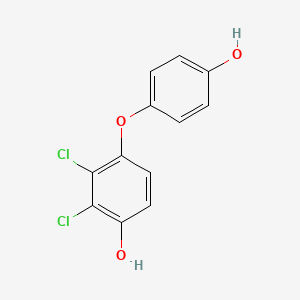
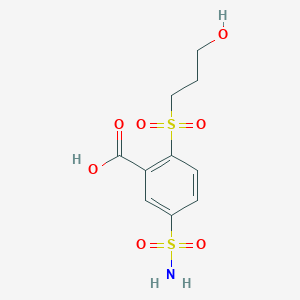
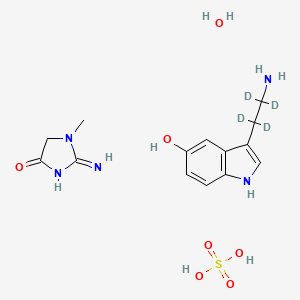
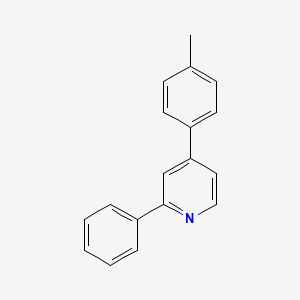
![(4-Cyclopropylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B13867470.png)
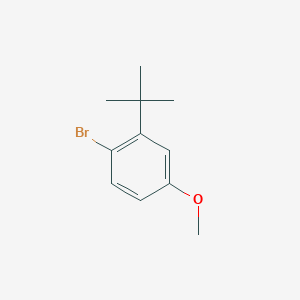
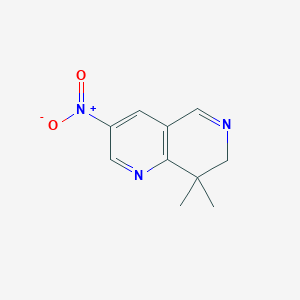
![4-[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl]-2-piperidin-1-yl-1H-pyrimidin-6-one](/img/structure/B13867488.png)
